N-(2-Chloro-5-fluorophenyl)methanesulfonamide
CAS No.:
Cat. No.: VC17686265
Molecular Formula: C7H7ClFNO2S
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7ClFNO2S |
|---|---|
| Molecular Weight | 223.65 g/mol |
| IUPAC Name | N-(2-chloro-5-fluorophenyl)methanesulfonamide |
| Standard InChI | InChI=1S/C7H7ClFNO2S/c1-13(11,12)10-7-4-5(9)2-3-6(7)8/h2-4,10H,1H3 |
| Standard InChI Key | FISMTUOCLIDYQT-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)NC1=C(C=CC(=C1)F)Cl |
Introduction
Structural Characteristics and Molecular Configuration
Core Molecular Architecture
N-(2-Chloro-5-fluorophenyl)methanesulfonamide features a benzene ring substituted with chlorine at position 2 and fluorine at position 5, linked to a methanesulfonamide group (–SO₂NH₂) via a methylene bridge. The SMILES notation confirms the connectivity, while the InChIKey provides a unique identifier for its stereochemical and isotopic variants .
Table 1: Structural descriptors of N-(2-Chloro-5-fluorophenyl)methanesulfonamide
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1696848-73-3 | |
| Molecular Formula | ||
| Molecular Weight | 223.65 g/mol | |
| SMILES | CS(=O)(NC1=CC(F)=CC=C1Cl)=O | |
| InChIKey | OFXFIBLMKBJTHW-UHFFFAOYSA-N |
The planar aromatic system and electron-withdrawing substituents (Cl, F, SO₂NH₂) create a polarized electronic environment, potentially influencing reactivity and intermolecular interactions . Hydrogen bond donor/acceptor counts (1 donor, 4 acceptors) and a polar surface area of 41.8 Ų suggest moderate solubility in polar solvents, consistent with sulfonamide pharmacophores .
Spectroscopic and Computational Profiles
Synthesis and Industrial Production
Hypothetical Synthetic Pathways
While no explicit synthesis protocols for N-(2-Chloro-5-fluorophenyl)methanesulfonamide are documented, analogous sulfonamide preparations suggest feasible routes. A two-step approach could involve:
-
Chlorosulfonation: Reaction of 2-chloro-5-fluorotoluene with chlorosulfonic acid to yield the corresponding sulfonyl chloride.
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Amination: Treatment with aqueous ammonia to form the sulfonamide .
Alternative methods may employ Friedel-Crafts alkylation, as demonstrated in the synthesis of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone, where oxalyl chloride and dimethylformamide (DMF) facilitate acyl chloride formation . Scaling such reactions would require stringent temperature control (25–30°C) and inert atmospheres to prevent byproduct formation .
Table 2: Comparative analysis of sulfonamide synthesis conditions
| Reaction Component | Role | Example Protocol |
|---|---|---|
| Oxalyl chloride | Acylating agent | 176 kg used per 343 kg acid |
| DMF | Catalyst | 2 kg per 343 kg acid |
| Fluorobenzene | Solvent | 858 kg per batch |
Industrial production challenges include managing exothermic reactions during chlorosulfonation and ensuring high-purity distillation to isolate the sulfonamide . Current supply chain data indicates intermittent availability, with suppliers citing temporary stock shortages .
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning Behavior
The compound’s logP value, though unreported, can be extrapolated from structurally similar sulfonamides. For instance, 1-(2-chlorophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide (logP 4.00) exhibits moderate lipophilicity, suggesting that N-(2-Chloro-5-fluorophenyl)methanesulfonamide may partition preferentially into lipid membranes . Aqueous solubility is likely limited (<1 mg/mL) due to the aromatic chloro/fluoro substituents, necessitating formulation aids for biomedical applications .
Stability and Degradation Pathways
Storage conditions for N-(2-Chloro-5-fluorophenyl)methanesulfonamide remain unspecified, though sulfonamides generally degrade via hydrolysis of the sulfonamide linkage under acidic or basic conditions. Photostability studies are critical given the presence of halogen atoms, which may sensitize the compound to UV-induced radical formation .
| Substituent | Effect on Activity | Example IC₅₀ |
|---|---|---|
| 2-CH₃-5-NO₂ | Enhanced inhibition | 10.75 ± 0.52 μM |
| 4-Cl | Moderate inhibition | 52.37 ± 1.92 μM |
| Heterocyclic amines | Reduced activity | 89.04 ± 1.76 μM |
ADMET Profiling
In silico predictions using Veber’s and Lipinski’s rules indicate favorable drug-likeness: molecular weight <500 Da, hydrogen bond donors <5, and polar surface area <140 Ų . Toxicity risks remain unquantified but are presumed low based on analog profiles .
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